Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the thiazolidine ring, followed by the introduction of the bromothiophene moiety. The final step involves the esterification of the benzoate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
- Ethyl 2-(5-bromothiophen-2-yl)acetate
Uniqueness
Ethyl 4-({[2-(5-bromothiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H17BrN2O2S3 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-bromothiophen-2-yl)-1,3-thiazolidine-3-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C17H17BrN2O2S3/c1-2-22-16(21)11-3-5-12(6-4-11)19-17(23)20-9-10-24-15(20)13-7-8-14(18)25-13/h3-8,15H,2,9-10H2,1H3,(H,19,23) |
InChI Key |
WYUHNZQKNCEZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.